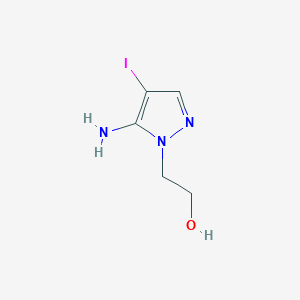

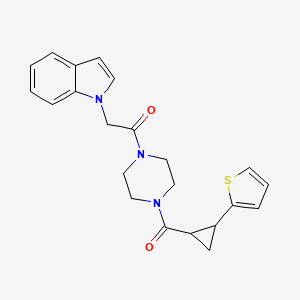

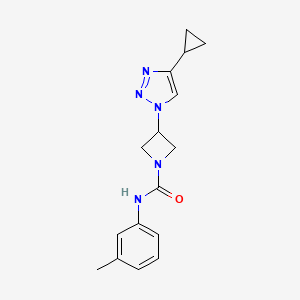

![molecular formula C15H18N2O4S B2545405 Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate CAS No. 1421445-35-3](/img/structure/B2545405.png)

Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including cyclization and condensation processes. For instance, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involves a cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones, yielding products in 70-96% yield . Similarly, the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids is achieved through a three-component condensation of 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction . This technique allows for the determination of stereochemistry and confirmation of the molecular structure. The compound of interest likely has a complex stereochemistry due to the presence of multiple chiral centers, which would be an important aspect to analyze for understanding its potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes transformations during redox processes, as seen in the study of Hantzsch 1,4-dihydropyridines (Hantzsch1,4-DHP) and their oxidation to pyridine derivatives . The compound may also undergo various chemical reactions, including redox processes, due to the presence of the pyridine moiety and other reactive functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as acid dissociation constants, have been determined and are crucial for understanding their chemical behavior and potential as biological agents . The antimicrobial activity of some compounds has been tested, showing promising results against bacterial and fungal strains . The compound of interest would likely have unique physical and chemical properties that could influence its solubility, stability, and biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing novel compounds that include pyridothienopyrimidine, pyridothienopyrimidobenzimidazoles, and related fused systems. These syntheses involve reactions starting from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to various derivatives through reactions with carbonyl compounds and chloroacetyl chloride. These compounds serve as synthons for further chemical transformations, showcasing the utility of this chemical scaffold in constructing complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Some derivatives related to the core structure of the compound have demonstrated antimicrobial activities. These include derivatives of pyrrolidine-3-carboxylic acid, which were synthesized as potential antibacterial drugs. Their in vitro antibacterial screening showed moderate to good activity against gram-positive and gram-negative bacteria, indicating the potential for developing new antibacterial agents based on this chemical framework (Devi et al., 2018).

Application in Corrosion Inhibition

Derivatives of pyrrolidine have been studied for their corrosion inhibition properties. For example, certain pyrrole-4-carbonitriles have been evaluated as corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical investigations suggest these compounds adsorb onto metal surfaces, offering protection against corrosion. This highlights the adaptability of the chemical structure for applications beyond pharmaceuticals, extending into materials science (Verma et al., 2015).

Eigenschaften

IUPAC Name |

methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-16-8-9(7-12(16)18)14(19)17-5-3-11-10(4-6-22-11)13(17)15(20)21-2/h4,6,9,13H,3,5,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRPOCQSRLDXIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)C(=O)N2CCC3=C(C2C(=O)OC)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

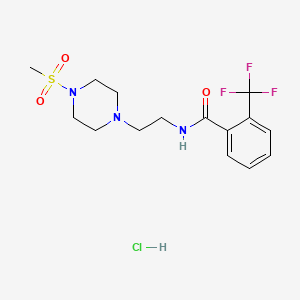

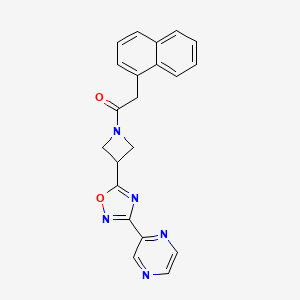

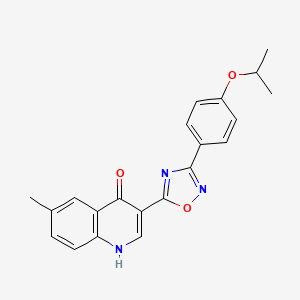

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

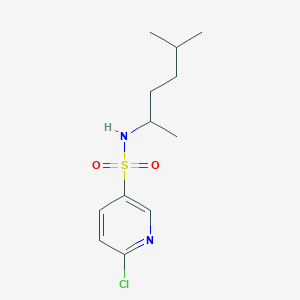

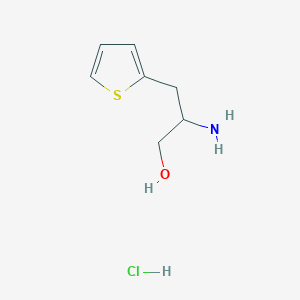

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)

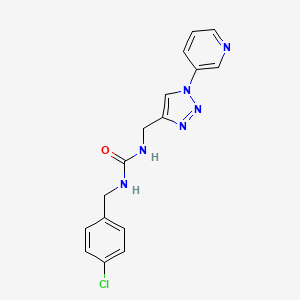

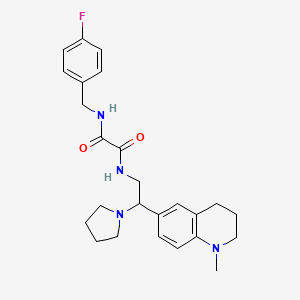

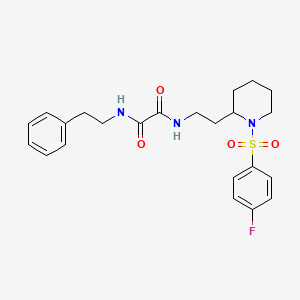

![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2545336.png)